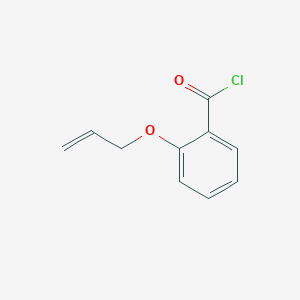
Benzoyl chloride, 2-(2-propen-1-yloxy)-
Descripción general
Descripción
Benzoyl chloride, 2-(2-propen-1-yloxy)- is an organic compound with the molecular formula C10H9ClO2. It is a benzoyl chloride derivative where the benzoyl group is substituted with a prop-2-en-1-yloxy group. This compound is used in various chemical reactions and has applications in scientific research and industrial processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzoyl chloride, 2-(2-propen-1-yloxy)- typically involves the reaction of 2-hydroxybenzoyl chloride with allyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of Benzoyl chloride, 2-(2-propen-1-yloxy)- can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Benzoyl chloride, 2-(2-propen-1-yloxy)- undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form amides and esters, respectively.
Hydrolysis: In the presence of water, it can hydrolyze to form 2-[(Prop-2-en-1-yl)oxy]benzoic acid.
Oxidation and Reduction: It can undergo oxidation to form corresponding carboxylic acids and reduction to form alcohols.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols.
Catalysts: Pyridine, triethylamine, and other bases.
Solvents: Dichloromethane, toluene, and acetonitrile.
Major Products Formed
Amides: Formed by reaction with amines.
Esters: Formed by reaction with alcohols.
Carboxylic Acids: Formed by hydrolysis.
Aplicaciones Científicas De Investigación
Benzoyl chloride, 2-(2-propen-1-yloxy)- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Benzoyl chloride, 2-(2-propen-1-yloxy)- involves its reactivity towards nucleophiles. The benzoyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on other molecules. This reactivity makes it useful for modifying biomolecules and synthesizing new compounds. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile it reacts with.
Comparación Con Compuestos Similares
Similar Compounds
Benzoyl Chloride: A simpler compound without the prop-2-en-1-yloxy group.
2-Hydroxybenzoyl Chloride: Similar structure but with a hydroxyl group instead of the prop-2-en-1-yloxy group.
Allyl Chloride: Contains the allyl group but lacks the benzoyl moiety.
Uniqueness
Benzoyl chloride, 2-(2-propen-1-yloxy)- is unique due to the presence of both the benzoyl chloride and prop-2-en-1-yloxy groups. This combination imparts specific reactivity and properties that are not found in simpler benzoyl chloride derivatives. Its ability to undergo a variety of chemical reactions makes it a versatile compound in synthetic chemistry and research applications.
Propiedades
Número CAS |
52542-42-4 |
|---|---|
Fórmula molecular |
C10H9ClO2 |
Peso molecular |
196.63 g/mol |
Nombre IUPAC |
2-prop-2-enoxybenzoyl chloride |
InChI |
InChI=1S/C10H9ClO2/c1-2-7-13-9-6-4-3-5-8(9)10(11)12/h2-6H,1,7H2 |
Clave InChI |
BLULSLUIHWEEQW-UHFFFAOYSA-N |
SMILES canónico |
C=CCOC1=CC=CC=C1C(=O)Cl |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-[2-(4-Methoxyphenoxy)ethyl]piperidine-4-carboxamide](/img/structure/B8668011.png)
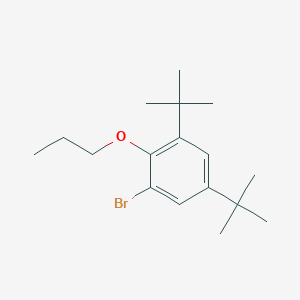
![([1,1'-Biphenyl]-3-ylethynyl)trimethylsilane](/img/structure/B8668026.png)
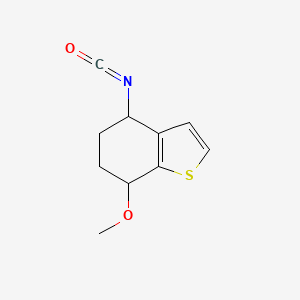
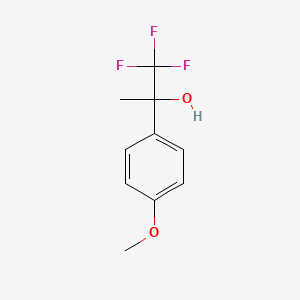
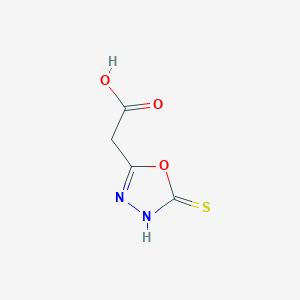
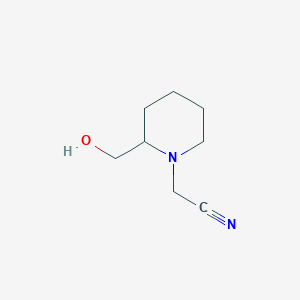
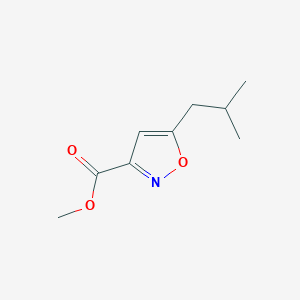
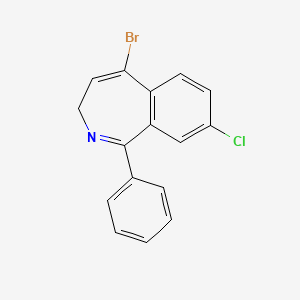
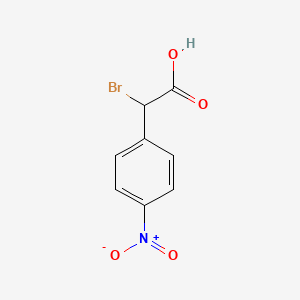
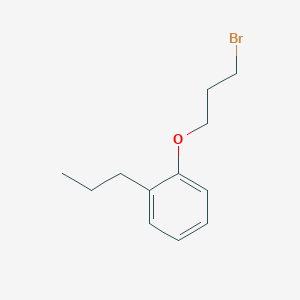
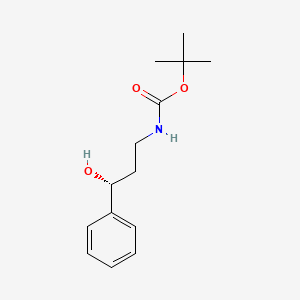
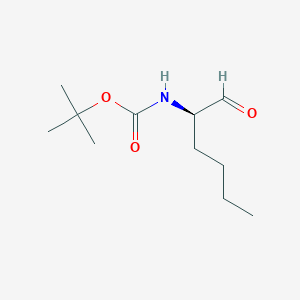
![N,N'-Dimethyl-N-[4-(piperidin-1-yl)but-2-yn-1-yl]urea](/img/structure/B8668104.png)
